ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate
Description
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate is a cyclopropane derivative featuring a stereospecific (1R,2R) configuration. The compound contains a trimethylsilyl (TMS)-protected hydroxymethyl group at the 2-position and an ethyl ester at the 1-position of the cyclopropane ring. Its structure is notable for the TMS group, which enhances stability and modulates reactivity by acting as a protective moiety for the hydroxyl group. This compound is primarily used in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in stereoselective reactions .
Properties
Molecular Formula |
C10H20O3Si |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(trimethylsilyloxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H20O3Si/c1-5-12-10(11)9-6-8(9)7-13-14(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
UDABOBDBBCNHNM-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CO[Si](C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC1CO[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the trimethylsilyl-protected hydroxymethyl group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound participates in reactions driven by its strained cyclopropane ring and reactive functional groups:
Nucleophilic Attack
The cyclopropane ring’s electrophilic carbons undergo nucleophilic substitution or addition. For example:
-
Silyl Ether Cleavage : The TMS group can be hydrolyzed under acidic or basic conditions, exposing a hydroxyl group for further derivatization.
-
Ester Hydrolysis : The ethyl ester undergoes saponification to yield cyclopropanecarboxylic acid derivatives .
Functional Group Transformations
-
Alkyne Synthesis : Analogous esters (e.g., ethyl 2-alkynylcyclopropane-1-carboxylates) undergo CuAAC cycloaddition with azides to form triazoles .
-
Trichloroacetimidate Formation : Conversion of alcohols to imidates using reagents like trichloroacetonitrile (CCl₃CN) .
Structural Comparisons
The compound’s reactivity is influenced by its unique combination of functional groups. Below is a comparison with related cyclopropane derivatives:
| Compound | Key Features | Reactivity Profile |
|---|---|---|
| Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate | Cis configuration, TMS ether | Enhanced nucleophilic attack due to steric alignment |
| 1-[(Trimethylsilyl)methyl]cyclopropane-1-carbaldehyde | Aldehyde group | Reacts via carbonyl addition (e.g., aldol reactions) |
| Cyclopropane-1-carboxylic acid | No TMS group | Limited reactivity compared to silylated analogs |
Analytical Data
Key spectroscopic and physical data for the compound include:
-
¹H NMR : Characteristic signals for the cyclopropane ring (δ ~2.28–2.59 ppm) and ethyl ester (δ ~4.19–4.61 ppm) .
-
Molecular Formula : C₁₀H₂₀O₃Si (Molecular Weight = 216.35 g/mol) .
This compound’s unique combination of cyclopropane strain and functional groups positions it as a versatile intermediate in modern organic synthesis. Its reactivity profile underscores its utility in designing novel molecular architectures for pharmaceutical and materials applications.
Scientific Research Applications
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The cyclopropane ring can undergo ring-opening reactions, and the ester group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the molecular structure and the presence of specific functional groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl (1R,2R)-2-((3E,5Z)-6-Bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylate (Compound 12)
- Structure : Features a brominated diene substituent instead of the TMS-protected hydroxymethyl group.
- Bioactivity : Exhibits weak anti-inflammatory activity (43.01% inhibition rate in vitro), suggesting that bulky hydrophobic substituents may enhance bioactivity compared to the TMS group .
- Synthesis : Derived from cyclopropanation of unsaturated esters, differing from the TMS-protected compound’s likely silylation-based synthesis .
Ethyl (1SR,2RS,3SR)-2-Diethoxymethyl-3-(Methylsulfanyl)cyclopropane-1-carboxylate (3a)
- Structure : Contains diethoxymethyl and methylsulfanyl groups at the 2- and 3-positions, respectively.
- Reactivity : The sulfanyl group increases nucleophilicity, enabling thiol-ene reactions, whereas the TMS group in the target compound reduces polarity and protects against oxidation .
Ethyl (1R,2R)-2-(Bromomethyl)cyclopropane-1-carboxylate
- Structure : Bromomethyl substituent at the 2-position.
- Utility : The bromine atom serves as a leaving group, enabling further functionalization (e.g., nucleophilic substitution), unlike the TMS group, which is typically inert under mild conditions .
Methyl (1S,2R)-2-(2-Hydroxyethyl)cyclopropane-1-carboxylate
- Structure : Hydroxyethyl group at the 2-position with (1S,2R) stereochemistry.
- Polarity : The free hydroxyl group increases hydrophilicity, contrasting with the TMS-protected compound’s lipophilic nature .
Stereochemical and Electronic Comparisons
- Stereochemistry : The (1R,2R) configuration in the target compound contrasts with analogs like (1R,2S)-ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate, where stereochemistry influences both synthetic routes and biological interactions .
- Electronic Effects : The TMS group’s electron-donating nature stabilizes adjacent carbocations, whereas electron-withdrawing groups (e.g., trifluoroacetamido in ) alter cyclopropane ring strain and reactivity .
Physicochemical Properties
Biological Activity
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate is a cyclopropane derivative notable for its unique structural features, including a trimethylsilyl ether functional group. This compound exhibits significant biological activity and potential applications across various fields, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C10H20O3Si
- Molecular Weight : 216.35 g/mol
- CAS Number : 2122316-17-8
Structural Characteristics
The compound features:
- A cyclopropane ring
- An ester functionality
- A trimethylsilyl group, which enhances reactivity and solubility in organic solvents .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trimethylsilyl group allows for increased stability and reactivity, facilitating interactions with nucleophiles and electrophiles. This reactivity is crucial for predicting its behavior in biological systems and potential therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity :
- Cytotoxic Effects :
- Enzyme Inhibition :
Comparative Analysis
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate | C9H18O2Si | Contains a cis configuration influencing reactivity |
| Cyclopropane-1-carboxylic acid | C4H6O2 | Lacks the trimethylsilyl group; less reactive |
| 1-(Trimethylsilyl)-cyclopropanecarboxylic acid | C7H12O2Si | Similar functional groups but without ethyl ester moiety |
This table illustrates how this compound stands out due to its combination of functionalities that enhance its reactivity compared to simpler analogs .
Q & A
Basic: What are the common synthetic routes for preparing ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate?
Answer:
The synthesis typically involves cyclopropanation of a precursor (e.g., ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate) followed by functionalization. Key steps include:
- Diastereoselective addition of sulfur nucleophiles (e.g., thiols) under anhydrous conditions using NaH in THF or acetonitrile .
- Protection of hydroxyl groups with trimethylsilyl (TMS) reagents to stabilize reactive intermediates.
- Purification via column chromatography to isolate the enantiomerically pure product.
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | Ethyl diazoacetate, Rh(II) catalyst | 60-75% | |
| TMS Protection | TMSCl, imidazole, DMF | >90% |
Basic: How is the stereochemistry of this compound confirmed?
Answer:
Stereochemical assignment relies on:
- NMR Spectroscopy : NOE experiments to confirm spatial proximity of substituents (e.g., cyclopropane ring protons) .
- X-ray Crystallography : For unambiguous determination of absolute configuration (if single crystals are obtainable).
- Chiral HPLC : Comparison with racemic mixtures to verify enantiopurity .
Key NMR Data (for analogous compounds):
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Cyclopropane H | 1.2–2.5 | Multiplet | Ring strain effects |
| TMS-OCH₂ | 3.5–4.0 | Singlet | Methylenic protons |
Advanced: What strategies achieve diastereoselective synthesis of similar cyclopropane derivatives?
Answer:
- Steric Control : Bulky directing groups (e.g., TMS) enforce specific transition states during cyclopropanation .
- Catalytic Asymmetric Synthesis : Chiral Rh(II) or Cu(I) catalysts induce enantioselectivity .
- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance nucleophilic addition regioselectivity .
Case Study : Diastereoselective thiol addition to ethyl cyclopropene carboxylates yielded >90% diastereomeric excess (d.e.) in THF .
Advanced: How does the trimethylsilyloxy group influence reactivity in ring-opening reactions?
Answer:
The TMS group:
- Stabilizes intermediates by reducing electron-withdrawing effects on the cyclopropane ring.
- Directs nucleophilic attack to the less hindered carbon, favoring regioselective ring-opening (e.g., thiol addition at C3 in ).
- Enhances solubility in nonpolar solvents, facilitating purification .
Comparison with Other Protecting Groups:
| Group | Reactivity | Stability |
|---|---|---|
| TMS | High | Sensitive to moisture |
| Acetyl | Moderate | Acid-labile |
| Benzyl | Low | Requires hydrogenolysis |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- IR Spectroscopy : Confirms TMS-O (∼1250 cm⁻¹) and ester C=O (∼1720 cm⁻¹) .
- ¹H/¹³C NMR : Assigns cyclopropane protons (δ 1.2–2.5) and quaternary carbons .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₈O₃Si: 238.3) .
Advanced: How can the cyclopropane ring be functionalized post-synthesis?
Answer:
- Nucleophilic Ring-Opening : Thiols or amines attack strained C-C bonds (e.g., ’s synthesis of sulfanyl derivatives).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/vinyl groups .
- Oxidation/Reduction : Convert ester groups to acids or alcohols for further derivatization .
Example Functionalization Pathways:
| Reaction | Reagents | Product |
|---|---|---|
| Thiol Addition | NaSH, THF | Ethyl 3-(sulfanyl)cyclopropane carboxylate |
| Oxidation | KMnO₄ | Cyclopropane-1-carboxylic acid |
Advanced: What computational methods predict the reactivity of this cyclopropane derivative?
Answer:
- DFT Calculations : Model transition states to explain diastereoselectivity (e.g., Gibbs free energy differences between pathways) .
- Molecular Dynamics : Simulate solvent effects on reaction trajectories.
- NBO Analysis : Quantify hyperconjugative interactions stabilizing the cyclopropane ring .
Basic: What are the key challenges in purifying this compound?
Answer:
- Moisture Sensitivity : TMS groups hydrolyze readily; use anhydrous solvents and inert atmosphere.
- Column Chromatography : Separate diastereomers using silica gel with hexane/ethyl acetate gradients .
- Volatility : Low molecular weight esters may require low-temperature distillation.
Advanced: How does cyclopropane ring strain affect [2+1] cycloaddition reactivity?
Answer:
- Increased Strain Energy (~27 kcal/mol) lowers activation barriers for cycloadditions compared to non-strained systems.
- Regioselectivity : Strain directs addition to the most substituted bond (e.g., ’s oxabicyclohexane derivatives) .
Basic: What safety precautions are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
